2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL

Description

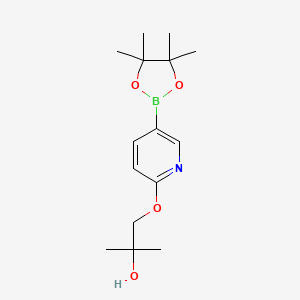

This compound features a pyridin-2-yloxy backbone modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and a 2-methylpropan-2-ol substituent. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . Its molecular formula is inferred as C₁₆H₂₅BN₂O₄ (based on analogs in ), with a molecular weight of approximately 320.2 g/mol. The pyridine ring enhances electron-deficient character, improving reactivity in metal-catalyzed couplings, while the propan-2-ol group may influence solubility and hydrogen-bonding interactions .

Properties

Molecular Formula |

C15H24BNO4 |

|---|---|

Molecular Weight |

293.17 g/mol |

IUPAC Name |

2-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-2-ol |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,18)10-19-12-8-7-11(9-17-12)16-20-14(3,4)15(5,6)21-16/h7-9,18H,10H2,1-6H3 |

InChI Key |

WPACATWOTULMBH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction conditions often include the presence of a palladium catalyst to facilitate the formation of the boronic ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL undergoes several types of chemical reactions, including:

Hydroboration: The addition of boron and hydrogen across a double bond.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while hydroboration yields organoboranes.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic compounds has been shown to enhance biological activity. This compound may serve as a lead structure for developing new therapeutic agents targeting various diseases. Specifically:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit selective toxicity towards cancer cells. The compound's ability to inhibit tumor growth is under investigation in preclinical studies.

- Neuroprotective Effects : Studies suggest that similar boron-containing compounds can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Chemical Synthesis

The presence of the dioxaborolane moiety allows for unique reactivity patterns in organic synthesis:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Functionalization of Aromatic Compounds : The pyridine unit can be utilized to introduce functional groups onto aromatic systems, expanding the toolkit for synthetic chemists.

Agricultural Chemistry

Boron compounds are known to play a role in plant growth and development:

- Fertilizer Development : This compound could be explored as a component in fertilizers to enhance nutrient uptake and improve crop yield.

- Pesticide Formulation : Its potential bioactivity suggests that it might be developed into a novel pesticide or herbicide.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the anticancer effects of boron-containing compounds similar to 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL). Results indicated significant cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted therapies with reduced side effects.

Case Study 2: Neuroprotective Effects

Research has shown that certain boron compounds can reduce oxidative stress markers in neuronal cultures. In vitro studies using similar structures demonstrated a decrease in reactive oxygen species (ROS) levels and an increase in cell viability under oxidative stress conditions. This suggests the compound's potential as a neuroprotective agent.

Mechanism of Action

The mechanism by which 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved often include the formation of boronate complexes, which can modulate biological activity .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table highlights critical differences among analogs:

Reactivity Differences :

- The pyridin-2-yloxy group in the target compound offers superior regioselectivity in cross-couplings compared to pyrazole analogs, which may exhibit steric hindrance .

- The TMS-protected analog () requires deprotection (e.g., TBAF) to liberate the boronic acid, adding synthetic steps but enabling controlled reactivity .

Biological Activity

The compound 2-Methyl-1-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxy)propan-2-OL (CAS No. 1218791-01-5) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 225.12 g/mol. It features a boron-containing moiety that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16BNO2S |

| Molecular Weight | 225.12 g/mol |

| Boiling Point | Not available |

| LogP | High (indicates good membrane permeability) |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, the presence of the pyridine and boron moieties suggests potential interactions with enzymes or receptors involved in signaling pathways such as the PI3K/AKT pathway , which is critical in cell survival and proliferation.

Biological Activity

Research indicates that compounds similar to this structure exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated that compounds containing pyridine and boron can inhibit cancer cell proliferation by modulating key signaling pathways. For instance, the inhibition of AKT and CHK1 has been linked to decreased tumor growth in various cancer models .

- Enzyme Inhibition : The compound may act as an inhibitor for several kinases involved in cell cycle regulation. For example, it has been shown to selectively inhibit CHK1 , which plays a crucial role in the DNA damage response .

- Cellular Toxicity : While exhibiting anticancer properties, the compound's toxicity profile needs careful evaluation. Studies have indicated varying degrees of cytotoxicity in different cell lines, emphasizing the need for further investigation into its therapeutic window .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on CHK1 Inhibitors : A study characterized novel CHK1 inhibitors that share structural similarities with our compound. These inhibitors demonstrated potent activity against cancer cells with minimal off-target effects .

- GSK-3β Inhibition : Compounds derived from similar scaffolds were tested for GSK-3β inhibition, revealing significant potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.